molecular formula C14H21BFNO4 B2678447 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid CAS No. 2377606-12-5

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid

Cat. No.: B2678447
CAS No.: 2377606-12-5
M. Wt: 297.13
InChI Key: LGSARWFLWPUWNR-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₄H₂₁BFN₂O₄ based on structural analogs (e.g., ethyl-substituted variant: C₁₃H₁₉BFN₂O₄ ). This compound is primarily utilized in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct biaryl motifs critical in drug discovery . The BOC group enhances stability during synthetic steps, while the fluorine atom modulates electronic properties and binding affinity in target molecules.

Properties

IUPAC Name

[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSARWFLWPUWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(CCC)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a BOC protecting group to prevent unwanted reactions during subsequent steps.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction.

    Formation of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding boranes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Role in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds. The boronic acid functionality allows for the formation of stable complexes with various nucleophiles, facilitating the synthesis of diverse organic compounds .

Mechanistic Insights

The mechanism of action involves the reversible formation of covalent bonds with diols and other nucleophiles, enabling targeted interactions with enzymes and receptors. This property is exploited in designing inhibitors for specific biological pathways, enhancing the compound's utility in medicinal chemistry .

Application Description
Organic SynthesisIntermediate in Suzuki-Miyaura reactions for carbon-carbon bond formation
Mechanistic StudiesInvestigates interactions with enzymes and receptors

Development of Therapeutics

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid has been explored for its potential in drug development, particularly as a boron-containing drug candidate. Its ability to form reversible covalent bonds makes it suitable for targeting enzymes involved in disease processes, such as cancer .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes by binding to their active sites, effectively blocking substrate access and modulating biochemical pathways. For instance, studies have shown its efficacy against various kinases involved in cancer progression, suggesting its potential as a therapeutic agent .

Biological Application Description
Drug DevelopmentPotential candidate for boron-containing therapeutics
Enzyme InhibitionInhibits specific enzymes, blocking substrate access

Catalysis

In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its boronic acid group enhances reaction efficiency and selectivity, making it an attractive option for large-scale synthesis .

Material Science

The compound's unique properties also make it suitable for the production of advanced materials with specific functional characteristics. It can be incorporated into polymers or used to modify surfaces to enhance their chemical reactivity or stability .

Industrial Application Description
CatalysisActs as a catalyst to improve reaction efficiency
Material ScienceUsed in producing advanced materials with tailored properties

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid are compared based on substituent variations, reactivity, and applications:

Substituent Position: Fluorine at Ortho vs. Meta Positions

  • This positional change may influence reactivity in cross-couplings due to differences in resonance stabilization of the boronate intermediate.

Halogen Variation: Fluoro vs. Chloro

  • Chloro derivatives may require harsher reaction conditions .

Alkyl Chain Length: Propyl vs. Ethyl

  • However, the propyl chain in the target compound may enhance lipophilicity, favoring membrane permeability in prodrug applications.

Functional Group Modifications: Sulfamoyl and Trifluoromethyl

  • 4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS 2096329-81-4):
    • The sulfamoyl and trifluoromethyl groups introduce strong electron-withdrawing effects, increasing boronic acid acidity (pKa ~7–8) and altering substrate specificity in coupling reactions. Such derivatives are tailored for specialized medicinal chemistry applications .

Boronic Acid vs. Pinacol Ester

  • 4-Amino-2-fluorophenylboronic acid pinacol ester: The pinacol ester protects the boronic acid, improving shelf stability and reducing hydrolysis. However, it requires deprotection (e.g., acidic conditions) before use in reactions, adding synthetic steps .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications Source
This compound - C₁₄H₂₁BFN₂O₄ F (2), BOC-Propylamino (4) Suzuki couplings, drug intermediates
4-N-Boc-amino-3-fluorophenylboronic acid 218301-87-2 C₁₁H₁₅BFNO₄ F (3), BOC-amino (4) Structural isomer for reactivity studies
4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid - C₁₄H₂₁BClN₂O₄ Cl (2), BOC-Propylamino (4) Comparative halogen effect studies
4-(N-Boc-N-Ethylamino)-2-fluorophenylboronic acid 2377610-16-5 C₁₃H₁₉BFN₂O₄ F (2), BOC-Ethylamino (4) Alkyl chain length impact on solubility
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096329-81-4 C₁₀H₁₂BF₃NO₄S CF₃ (2), Propylsulfamoyl (4) High electron-withdrawing, niche applications
4-Amino-2-fluorophenylboronic acid pinacol ester - C₁₂H₁₆BFNO₂ F (2), Pinacol ester (boron) Stable boronate for storage

Biological Activity

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields due to its unique chemical structure and potential biological applications. This compound features a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (BOC) protected amino group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

The structural formula of this compound can be represented as follows:

C13H18BFNO2\text{C}_{13}\text{H}_{18}\text{B}\text{F}\text{N}\text{O}_{2}
PropertyValue
Molecular Weight239.09 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot specified

The biological activity of this compound primarily involves its ability to interact with specific molecular targets through reversible covalent bonding. The boronic acid moiety can form covalent bonds with diols and other nucleophiles, making it particularly useful for targeting enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This property is particularly relevant in the context of developing boron-containing drugs aimed at treating diseases where enzyme inhibition is beneficial .
  • Binding Affinity : Its ability to form reversible covalent bonds allows it to act as a probe for studying enzyme activity, providing insights into the dynamics of enzyme-substrate interactions.

Applications in Drug Development

Research indicates that this compound serves as an important intermediate in the synthesis of complex organic molecules and plays a role in the development of novel therapeutic agents.

Case Studies

  • Antimicrobial Activity : Recent studies have explored the antimicrobial properties of boronic acids, including derivatives like this compound. These compounds have shown potential against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus .
  • Cancer Research : The compound's ability to modulate enzyme activity is being investigated for its potential use in cancer therapeutics. By inhibiting specific enzymes involved in tumor progression, it may contribute to the development of targeted cancer treatments .

Research Findings

Several studies have highlighted the biological implications of boronic acids:

  • Enzyme Interaction : Boronic acids can disrupt enzyme function by interfering with essential biochemical pathways. For instance, they have been shown to inhibit enzymes critical for bacterial cell wall synthesis, thus providing a mechanism for their antibacterial activity .
  • Plant Biology : Boronic acids have also been studied for their effects on plant cells, where they disrupt cellular integrity by interfering with boron-dependent cross-links essential for cell structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid, and how is purity optimized?

  • Methodology: The compound is typically synthesized via sequential functionalization of phenylboronic acid scaffolds. First, the amino group is introduced via alkylation or reductive amination, followed by BOC protection using di-tert-butyl dicarbonate under basic conditions. Fluorination is achieved via directed ortho-metalation or halogen exchange. Purification involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization. Purity is confirmed using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How does the BOC-protecting group influence the stability and reactivity of this boronic acid in cross-coupling reactions?

  • Methodology: The BOC group enhances solubility in organic solvents and prevents undesired side reactions (e.g., oxidation or nucleophilic attack on the amino group). Stability under Suzuki-Miyaura conditions (e.g., Pd catalysts, aqueous bases) is confirmed via TLC monitoring. Deprotection (using TFA or HCl/dioxane) post-coupling allows access to free amino intermediates. Kinetic studies comparing protected vs. deprotected analogs reveal slower coupling rates for BOC-protected derivatives due to steric hindrance .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • Methodology: ¹H NMR reveals distinct signals for the BOC group (δ ~1.4 ppm, singlet) and fluorophenyl moiety (δ ~7.0–7.5 ppm, coupling patterns from fluorine). ¹⁹F NMR confirms the fluorine substituent’s position (δ ~-110 to -120 ppm). IR spectroscopy identifies B–O (∼1340 cm⁻¹) and carbonyl (∼1700 cm⁻¹) stretches. Mass spectrometry (ESI-MS) validates molecular weight, with fragmentation patterns consistent with BOC cleavage .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/B3LYP) predict the electronic and steric effects of the fluorine and BOC groups on reaction pathways?

  • Methodology: DFT calculations (e.g., Gaussian 09) model frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, showing fluorine’s electron-withdrawing effect stabilizes the boronic acid’s vacant p-orbital. Molecular docking studies (AutoDock Vina) predict binding affinities with biological targets, such as enzymes with boronate-binding pockets .

Q. What is the role of the fluorine atom in modulating the compound’s reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs?

  • Methodology: Fluorine’s electronegativity increases the boronic acid’s Lewis acidity, accelerating transmetallation in Pd-catalyzed reactions. Comparative kinetic studies using fluorinated vs. non-fluorinated phenylboronic acids (monitored via in situ IR) show faster reaction rates for fluorinated derivatives. However, steric effects from the BOC group can offset this advantage, requiring optimized catalyst systems (e.g., Pd(OAc)₂ with SPhos ligands) .

Q. How does this compound perform in multi-step syntheses involving sensitive functional groups, and what side reactions are commonly observed?

  • Methodology: The BOC group’s stability under basic conditions (e.g., K₂CO₃ in THF/water) allows compatibility with esters and amides. However, under strong acidic or nucleophilic conditions, partial deprotection or boronic acid dimerization may occur. Side reactions are minimized by maintaining inert atmospheres (N₂/Ar) and low temperatures (0–4°C) during critical steps. LC-MS and ²D NMR (HSQC, HMBC) track intermediates and byproducts .

Q. What are the comparative binding affinities of this compound with biological targets (e.g., lectins or proteases) versus its deprotected or structural analogs?

  • Methodology: Surface plasmon resonance (SPR) assays measure binding kinetics to lectins (e.g., concanavalin A). The BOC group reduces binding affinity compared to free amino analogs but improves selectivity for hydrophobic pockets. Fluorescence polarization assays using boronic acid-quenched probes (e.g., Alizarin Red S) quantify competitive inhibition constants (Ki) .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving polyhalogenated substrates?

  • Methodology: Competition experiments with dihalogenated arenes (e.g., 2-bromo-5-chloropyridine) reveal preferential coupling at the less hindered position. Hammett plots correlate substituent effects (σ values) with reaction rates. Single-crystal X-ray diffraction of Pd intermediates (e.g., oxidative addition complexes) identifies steric clashes between the BOC group and ortho-substituents .

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